molecular formula C23H36O2 B13821936 5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one

5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one

Cat. No.: B13821936
M. Wt: 344.5 g/mol
InChI Key: DRPLHESJRFWVSU-RQKNUZMPSA-N
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Description

5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one, also known as 3-beta-hydroxy-6,16-alpha-dimethyl-5-pregnen-20-one, is a synthetic steroid compound with the molecular formula C23H36O2 and a molecular weight of 344.53 g/mol . This compound is part of the pregnane steroid family and is characterized by its unique structural modifications, including the presence of methyl groups at the 6 and 16 alpha positions.

Preparation Methods

The synthesis of 5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one involves several steps, starting from basic steroid precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound typically involve large-scale synthesis using similar steps but optimized for higher yields and cost-effectiveness. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one involves its interaction with specific molecular targets and pathways. As a steroid compound, it can bind to steroid receptors, modulating gene expression and influencing various physiological processes. The presence of methyl groups at the 6 and 16 alpha positions may enhance its binding affinity and selectivity for certain receptors, leading to distinct biological effects .

Comparison with Similar Compounds

5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural modifications, which confer unique chemical and biological properties compared to other steroids.

Properties

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

IUPAC Name

1-[(3S,8S,9S,10R,13S,14S,16R,17S)-3-hydroxy-6,10,13,16-tetramethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C23H36O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h14,16-18,20-21,25H,6-12H2,1-5H3/t14-,16+,17-,18+,20+,21-,22-,23+/m1/s1

InChI Key

DRPLHESJRFWVSU-RQKNUZMPSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CC(=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)O)C

Canonical SMILES

CC1CC2C3CC(=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)O)C

Origin of Product

United States

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